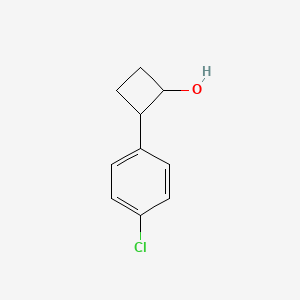

2-(4-Chlorophenyl)cyclobutan-1-OL

Description

Contextualization within Organic Synthesis and Medicinal Chemistry Research

Cyclobutane (B1203170) rings, once considered mere curiosities of strained organic structures, are now recognized for their valuable properties in medicinal chemistry. mdpi.comethz.ch Their rigid and puckered conformation provides a well-defined three-dimensional scaffold that can present substituents in precise spatial orientations. mdpi.com This structural rigidity makes them attractive as bioisosteres for more flexible linkers or planar aromatic rings, a strategy often referred to as "escaping flatland" in drug design. mdpi.combohrium.com The incorporation of a cyclobutane moiety can lead to significant improvements in pharmacological properties, including metabolic stability and binding efficiency. ru.nl

The presence of a halogenated aryl substituent, such as the 4-chlorophenyl group, further enhances the potential of these cyclobutanol (B46151) derivatives. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity through various interactions, including halogen bonding. The 4-chlorophenyl motif is a common feature in many bioactive compounds. For instance, research into AKT kinase inhibitors has involved the synthesis of cyclobutyl derivatives starting from 2-(4-chlorophenyl)acetic acid, highlighting the relevance of this structural combination in targeting cancer pathways. Furthermore, complex molecules incorporating a bis(4-chlorophenyl)cyclobutane core have been synthesized and studied in the context of developing new antileishmanial agents, demonstrating the utility of this scaffold in addressing neglected tropical diseases. mdpi.comresearchgate.net

The synthetic versatility of these compounds is also a key driver of research. The hydroxyl group of the cyclobutanol can be used as a handle for further functionalization or can be oxidized to the corresponding cyclobutanone (B123998), a versatile intermediate in its own right. mdpi.com

Overview of Research Trajectories for Novel Chemical Entities

The current research trajectories for novel chemical entities based on the cyclobutanol scaffold are focused on two primary areas: the development of new synthetic methodologies and the exploration of their potential in drug discovery.

A significant research effort is directed towards the efficient and stereocontrolled synthesis of substituted cyclobutanes. bohrium.com For example, methods for creating 3-borylated cyclobutanols have been developed, which are particularly valuable as the boronic ester can serve as a convenient synthetic handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.combohrium.com The compatibility of these synthetic routes with halogenated arenes is crucial, as it allows for the direct incorporation of these important pharmacophores. mdpi.com The goal is to build libraries of diverse and complex cyclobutane-containing molecules for high-throughput screening. ru.nl The synthesis of a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols, for instance, showcases a strategy to create compounds with multiple diversification points for further chemical exploration. ru.nl

In the realm of drug discovery, these cyclobutane derivatives are being investigated for a wide array of therapeutic applications. Their rigid structure makes them ideal candidates for conformationally restricted analogues of known drugs or natural products. This can lead to enhanced potency and selectivity. The exploration of cyclobutanes as isosteres for propyl linkers or aryl groups is a prominent theme, with several compounds containing 1,3-disubstituted cyclobutane rings entering clinical trials. ru.nl The inherent reactivity of the strained four-membered ring can also be harnessed in novel chemical transformations, potentially leading to new classes of compounds. nih.gov

Problem Statement and Research Objectives for 2-(4-Chlorophenyl)cyclobutan-1-OL

Problem Statement: The relentless emergence of drug resistance and the need for therapeutics with novel mechanisms of action necessitate the continuous exploration of new chemical space. Over-reliance on flat, aromatic scaffolds in drug design has led to challenges in achieving desired selectivity and physicochemical properties. There is a pressing need to develop and characterize novel, three-dimensional scaffolds that can serve as starting points for the generation of diverse compound libraries and ultimately, new therapeutic agents. The specific substitution patterns of functionalized cyclobutanes, such as the relative positions of the aryl and hydroxyl groups, can significantly influence their biological activity and synthetic utility, yet many isomers remain underexplored.

Research Objectives: The investigation of the specific isomer this compound is driven by the following objectives:

Synthesis and Characterization: To develop efficient and reliable synthetic routes to access this compound and to fully characterize its chemical structure and properties. This expands the toolbox of available, well-defined cyclobutane building blocks for medicinal chemists.

Scaffold Evaluation: To assess the potential of the this compound core as a versatile scaffold for further chemical modification. This involves exploring the reactivity of the hydroxyl group and the potential for functionalization of the chlorophenyl ring to create a library of derivatives.

Exploration of Biological Potential: To investigate the biological activity of this compound and its derivatives across various assays. Based on the known activities of related compounds, initial explorations could target areas such as oncology, infectious diseases, and central nervous system disorders. The ultimate goal is to identify novel hit compounds for drug discovery programs.

Compound Data

Below are tables detailing the properties of the primary compound of interest and related structures mentioned in the text.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1823886-68-5 |

| Molecular Formula | C₁₀H₁₁ClO |

| Molecular Weight | 182.65 g/mol |

| InChI Key | JHIPWBBIZWGZBH-UHFFFAOYSA-N |

Table 2: Related Cyclobutane Derivatives in Research

| Compound Name | Context/Significance | Reference |

|---|---|---|

| Methyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate | Intermediate in the synthesis of an AKT kinase inhibitor. | |

| 2,2′-[2,4-bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) | Novel complex cyclobutane derivative with potential antileishmanial activity. | mdpi.com |

| 3-Borylated Cyclobutanols | Versatile synthetic intermediates for creating diverse cyclobutane libraries. | mdpi.combohrium.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9-10,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIPWBBIZWGZBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823886-68-5 | |

| Record name | 2-(4-chlorophenyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Chlorophenyl Cyclobutan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.comprinceton.edu For 2-(4-Chlorophenyl)cyclobutan-1-ol, the primary strategic disconnections involve the carbon-carbon bonds of the cyclobutane (B1203170) ring and the carbon-hydroxyl bond.

A primary disconnection can be made between C1 and C2 of the cyclobutane ring, suggesting a [2+2] cycloaddition reaction as a key synthetic step. This approach would involve the reaction of 4-chlorostyrene (B41422) with a suitable ketene (B1206846) equivalent. Another viable disconnection is at the C1-hydroxyl bond, which points towards the reduction of a corresponding cyclobutanone (B123998), 2-(4-chlorophenyl)cyclobutanone. This ketone, in turn, can be disconnected through various C-C bond formations.

Development of Novel Synthetic Pathways

The synthesis of this compound can be approached through several innovative routes, each with its own set of advantages and challenges.

Multi-step Convergent Syntheses

Convergent syntheses involve the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. For this compound, a convergent approach could involve the synthesis of 1-(4-chlorophenyl)cyclobutane derivatives and a separate functional group manipulation to introduce the hydroxyl group.

One potential pathway begins with the synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile (B19029) from 4-chlorobenzyl cyanide and 1,3-dibromopropane. rsc.orgprepchem.com The nitrile can then be hydrolyzed to the corresponding carboxylic acid, which can be converted to the ketone, 2-(4-chlorophenyl)cyclobutanone. Subsequent reduction of this ketone would yield the target alcohol.

Another convergent strategy could involve a Grignard reaction between a cyclobutanone derivative and a 4-chlorophenylmagnesium halide. The starting cyclobutanone could be synthesized through various known methods.

Catalytic Approaches to Cyclobutanol (B46151) Formation

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and selectivity. acs.orgmdpi.com For the formation of the cyclobutanol ring in this compound, several catalytic approaches can be envisioned.

One promising method is the photocatalytic [2+2] cycloaddition of 4-chlorostyrene with an appropriate alkene, followed by functional group transformations to yield the desired alcohol. wisc.edu Transition metal catalysis, for instance using rhodium or palladium catalysts, can also be employed to facilitate intramolecular C-H activation or cyclization reactions to form the cyclobutane ring.

The following table outlines potential catalytic systems for the key cyclobutane-forming step:

| Catalyst System | Reaction Type | Potential Yield (%) | Reference |

| Ru(bpy)3Cl2 / Light | Photocatalytic [2+2] Cycloaddition | 60-85 | core.ac.uk |

| Rh(I) complex | Intramolecular C-H Activation | 55-75 | acs.org |

| Pd(OAc)2 / Ligand | Ring-Closing Metathesis | 70-90 | mdpi.com |

Stereoselective and Enantioselective Synthetic Routes

The presence of two stereocenters in this compound (at C1 and C2) means that stereoselective and enantioselective syntheses are of significant interest. researchgate.netnih.govnih.gov Such routes aim to control the three-dimensional arrangement of atoms in the molecule, leading to specific stereoisomers.

Enantioselective [2+2] photocycloadditions, using chiral catalysts or auxiliaries, can be employed to set the stereochemistry of the cyclobutane ring early in the synthesis. wisc.edunih.gov For instance, a chiral Lewis acid can be used to catalyze the reaction between 4-chlorostyrene and a ketene equivalent, leading to an enantioenriched cyclobutanone intermediate. Subsequent reduction of this ketone, using stereoselective reducing agents like those derived from lithium aluminum hydride or sodium borohydride (B1222165) with chiral ligands, can then control the stereochemistry of the hydroxyl group.

Alternatively, kinetic resolution of a racemic mixture of this compound or its precursor could be achieved using enzymatic or chemical methods to obtain the desired enantiomer.

Optimization of Reaction Conditions

The success of any synthetic pathway hinges on the careful optimization of reaction conditions to maximize yield and purity.

Solvent Effects and Reaction Kinetics

The choice of solvent can have a profound impact on reaction rates and outcomes. For the synthesis of this compound, particularly in steps involving charged intermediates or transition states, the polarity of the solvent is a critical parameter. For example, in a Grignard-based synthesis, ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential to solvate the magnesium species.

A study of reaction kinetics can provide valuable insights into the reaction mechanism and help in identifying the rate-determining step. This knowledge allows for targeted optimization of conditions such as temperature, concentration, and catalyst loading. For instance, monitoring the disappearance of starting materials and the appearance of products over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can help in establishing the optimal reaction time.

The following table illustrates the hypothetical effect of different solvents on the yield of a key synthetic step, such as the reduction of 2-(4-chlorophenyl)cyclobutanone:

| Solvent | Dielectric Constant | Relative Reaction Rate | Yield (%) |

| Diethyl Ether | 4.3 | 1.0 | 75 |

| Tetrahydrofuran (THF) | 7.6 | 1.5 | 85 |

| Dichloromethane (DCM) | 9.1 | 0.8 | 60 |

| Methanol (B129727) | 32.7 | 2.5 | 92 |

This data, while illustrative, highlights the importance of systematic screening of solvents and other reaction parameters to achieve the desired synthetic outcome.

Temperature and Pressure Influences on Yield and Selectivity

The parameters of temperature and pressure are critical in controlling the outcome of chemical reactions, directly impacting reaction rates, product yields, and stereoselectivity. While pressure is most influential in reactions involving gaseous components, temperature modulation is a key tool in the synthesis of complex molecules like this compound in the liquid phase.

Research into related reactions, such as the l-proline (B1679175) catalyzed aldol (B89426) reaction to form (4R)-Hydroxy-4-(4′-chlorophenyl)butan-2-one, provides a clear illustration of temperature's impact. As shown in the table below, decreasing the reaction temperature can significantly enhance the enantiomeric excess (a measure of stereoselectivity) of the product, albeit sometimes at the cost of a longer reaction time or slightly lower yield. thieme-connect.com This trade-off is a common consideration in asymmetric synthesis.

Table 1: Influence of Temperature on an Aldol Reaction Yield and Selectivity thieme-connect.com Effect of temperature on the l-proline catalyzed reaction between 4-chlorobenzaldehyde (B46862) and acetone.

| Entry | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 1 | 25 | 48 | 65 | 67 |

| 2 | 10 | 96 | 65 | 78 |

Furthermore, advanced heating techniques like microwave irradiation can dramatically alter reaction outcomes by promoting uniform, rapid heating. uni-duesseldorf.de In some cases, this can favor the kinetic product over the thermodynamic one by lowering the activation energy and significantly reducing reaction times. uni-duesseldorf.de While specific data for this compound is not prevalent, these principles of thermal control are fundamental to its efficient synthesis.

Catalyst Screening and Ligand Design

The selection of an appropriate catalyst and accompanying ligands is paramount for achieving high efficiency, selectivity, and yield in modern organic synthesis. For reactions producing chiral centers, as in many syntheses of substituted cyclobutanes, chiral ligands are essential for directing the stereochemical outcome.

Catalyst Screening: The process of identifying the optimal catalyst often involves screening a wide array of candidates. High-throughput screening technologies have become invaluable in this endeavor, allowing for the rapid evaluation of numerous catalysts and reaction conditions. uwa.edu.au For instance, in developing cross-coupling reactions, which can be analogous to steps in more complex syntheses, robotic screening can efficiently identify the most effective catalyst-ligand combinations from a large library. uwa.edu.au This approach minimizes the time and resources required for optimization. Catalysts for related transformations range from simple organocatalysts like l-proline and its derivatives to complex transition metal systems. thieme-connect.com Biocatalysts, such as lipases, have also been employed for the kinetic resolution of related chlorophenyl-containing nitrile compounds, demonstrating the potential for enzymatic methods in achieving high enantiopurity. researchgate.net

Ligand Design: Ligand design is crucial, especially in transition-metal-catalyzed reactions, as the ligand's electronic and steric properties directly influence the catalyst's activity and selectivity. Privileged chiral ligand scaffolds, which are effective across a range of reactions, are often the starting point for catalyst development. orgsyn.org

Examples of important ligand classes include:

Phosphine (B1218219) Ligands: Bidentate phosphine ligands like Xantphos are known to be effective in various cross-coupling reactions. uwa.edu.au More complex, chiral diphosphine ligands derived from scaffolds like SPINOL (7,7'-bis(diarylphosphino)-2,2',3,3'-tetrahydro-1,1'-spiro-biindene) are designed to create a specific chiral environment around a metal center, enabling high levels of asymmetric induction. orgsyn.org

Schiff Base Ligands: These are readily synthesized and can be designed as bidentate or tetradentate ligands that form stable complexes with a variety of metals. researchgate.net Their modular nature allows for fine-tuning of their steric and electronic properties for specific catalytic applications. researchgate.net

In the context of synthesizing this compound, a chiral ligand would be essential for an enantioselective reduction of 2-(4-chlorophenyl)cyclobutan-1-one (B2402249) or for a catalytic asymmetric addition of a 4-chlorophenyl nucleophile to cyclobutanone.

Scale-Up Considerations for Laboratory Synthesis

Translating a laboratory-scale synthesis to a larger, preparative scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Key considerations include:

Heat Transfer: Exothermic reactions, such as Grignard additions, can be managed easily in small flasks but can generate heat much faster than it can be dissipated in large reactors. This can lead to dangerous temperature increases and a greater potential for side reactions. Effective cooling and controlled addition rates are critical.

Mixing: Ensuring homogeneous mixing becomes more difficult on a larger scale. Inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, reducing yield and purity.

Reaction Kinetics and Stability: The stability of reactants, intermediates, and products over longer reaction or workup times must be considered. Cyclobutane derivatives, while often stable at room temperature, can be prone to ring-opening under certain conditions, a risk that may be magnified by the extended processing times of a scaled-up reaction. researchgate.net

Continuous Flow Synthesis: A modern approach to overcoming scale-up challenges is the use of continuous flow reactors. In this technique, small amounts of reactants are continuously mixed and reacted in a tube or channel. beilstein-journals.org This method offers superior control over reaction parameters like temperature and mixing, improves safety by minimizing the volume of hazardous material reacting at any given time, and can often be scaled up by simply running the reactor for a longer duration. beilstein-journals.org The synthesis of a related compound, 1-(2-chlorophenyl)cyclobutan-1-ol, has been noted as suitable for scale-up using flow reactors to optimize yield and purity.

By carefully considering these factors, a synthetic route developed on the milligram scale can be successfully adapted for the production of multi-gram or kilogram quantities of this compound.

Stereochemical Investigations of 2 4 Chlorophenyl Cyclobutan 1 Ol

Chirality and Stereoisomeric Forms

The molecular structure of 2-(4-Chlorophenyl)cyclobutan-1-ol features two stereogenic centers: the carbon atom bearing the hydroxyl group (C1) and the carbon atom bearing the 4-chlorophenyl group (C2). The presence of these two chiral centers means that the compound can exist as a maximum of four stereoisomers, which are organized into two pairs of enantiomers. These pairs of enantiomers are diastereomers of each other. The stereoisomers are designated based on the relative orientation of the hydroxyl and 4-chlorophenyl substituents as either cis or trans.

Diastereomeric and Enantiomeric Purity Assessment

The determination of diastereomeric and enantiomeric purity is crucial in stereochemical studies. For substituted cyclobutane (B1203170) derivatives, techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed.

Diastereomeric Purity: The relative amounts of the cis and trans diastereomers of this compound can be quantified using methods like ¹H NMR spectroscopy. The distinct chemical environments of the protons in each diastereomer result in different chemical shifts and coupling constants, allowing for their differentiation and integration to determine their ratio. For instance, the relative stereochemistry of similar cyclobutane systems has been successfully assigned based on the coupling constants of the ring protons.

Enantiomeric Purity: The assessment of enantiomeric purity, or enantiomeric excess (ee), requires a chiral environment. This is typically achieved through chiral HPLC, where the stereoisomers are separated on a chiral stationary phase (CSP). Another approach involves the use of chiral derivatizing agents to convert the enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic or spectroscopic methods. For example, the enantiomers of a similar compound, 2-(4-chlorophenyl)succinic acid, were successfully separated using countercurrent chromatography with a chiral selector. nih.gov The derivatization of enantiomers into diastereomers allows for their separation on achiral stationary phases. nih.govthieme-connect.de

| Parameter | Technique | Principle |

| Diastereomeric Ratio | ¹H NMR Spectroscopy | Different chemical shifts and coupling constants for protons in each diastereomer. |

| Enantiomeric Excess | Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. |

| Enantiomeric Excess | Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers, which are then separated by standard chromatography or NMR. |

Separation and Isolation of Stereoisomers

The separation of the different stereoisomers of this compound is essential for studying their individual properties.

Separation of Diastereomers: Diastereomers possess different physical properties, such as boiling points and solubilities, which can be exploited for their separation. Column chromatography on a standard stationary phase like silica (B1680970) gel is a common method for separating cis and trans isomers of substituted cyclobutanes. Extractive distillation has also been shown to be effective for separating diastereomers of cyclic compounds. google.com

Separation of Enantiomers (Resolution): The separation of enantiomers, a process known as resolution, is more challenging as they have identical physical properties in an achiral environment. The most common methods include:

Chiral Chromatography: As mentioned earlier, chiral HPLC is a powerful tool for both analytical and preparative-scale separation of enantiomers.

Formation of Diastereomeric Salts: If the molecule contains an acidic or basic functional group, it can be reacted with a chiral resolving agent to form diastereomeric salts. These salts can then be separated by crystallization, followed by regeneration of the individual enantiomers.

Enzymatic Resolution: Enzymes often exhibit high stereoselectivity and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

Conformational Analysis of the Cyclobutane Ring System

The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. libretexts.orgnih.gov This puckering is a dynamic process, and the presence of substituents significantly influences the conformational equilibrium.

Puckering and Ring Inversion Dynamics

The cyclobutane ring adopts a "butterfly" or puckered conformation, which reduces the torsional strain that would be present in a planar structure. libretexts.orgresearchgate.net This puckering is characterized by a puckering angle. The ring can undergo a rapid interconversion between two equivalent puckered conformations through a process called ring inversion, which passes through a higher-energy planar transition state. The energy barrier for this inversion is relatively low.

Influence of Substituents on Preferred Conformations

The presence of the 4-chlorophenyl and hydroxyl groups on the cyclobutane ring of this compound breaks the symmetry and leads to non-equivalent puckered conformations. The substituents can occupy either pseudo-axial or pseudo-equatorial positions. Generally, bulky substituents preferentially occupy the pseudo-equatorial position to minimize steric interactions.

The preferred conformation will be a balance of minimizing steric hindrance and optimizing electronic interactions. For trans-2-(4-Chlorophenyl)cyclobutan-1-ol, the conformation where both the large 4-chlorophenyl group and the hydroxyl group are in pseudo-equatorial positions is expected to be the most stable. In the cis-isomer, one substituent will likely be pseudo-axial while the other is pseudo-equatorial. The exact puckering angle and the energetic preference for a particular conformation can be investigated using computational methods and advanced NMR techniques, such as the analysis of nuclear Overhauser effects (NOEs). nih.govnih.gov Studies on related substituted cyclobutanes have shown that both the nature and the position of the substituents have a significant impact on the ring's flexibility and preferred conformation. nih.govresearchgate.net

| Isomer | Predicted Stable Conformation | Reasoning |

| trans | Diequatorial | Minimizes steric strain from both bulky substituents. |

| cis | Axial-Equatorial | Inevitable placement of one substituent in a more sterically hindered pseudo-axial position. |

Absolute Stereochemistry Determination

Determining the absolute configuration (R/S designation) of the stereocenters in each enantiomer is the final step in a complete stereochemical characterization. The most definitive method for determining absolute stereochemistry is single-crystal X-ray crystallography. soton.ac.uk If a suitable crystal of a single enantiomer can be obtained, the three-dimensional arrangement of the atoms in the crystal lattice can be determined, unequivocally establishing its absolute configuration.

In the absence of a suitable crystal, spectroscopic methods can be employed. Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, can be used to determine the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations for a known configuration. soton.ac.uk Another technique involves the chemical correlation of the compound to a product of known absolute stereochemistry.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. frontiersin.orgbiotools.usbruker.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com The resulting VCD spectrum provides a unique fingerprint for a specific enantiomer.

For this compound, VCD spectroscopy would be applied by first obtaining the experimental VCD spectrum of an enantiomerically enriched sample. biotools.us This spectrum would then be compared to the theoretically predicted VCD spectra for the (1R,2R) and (1S,2S) or (1R,2S) and (1S,2R) enantiomers. These theoretical spectra are generated through quantum chemical calculations, often employing density functional theory (DFT). frontiersin.orgresearchgate.net A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. biotools.us

Table 1: Illustrative Example of VCD Data for a Chiral Molecule (Camphor)

| Vibrational Mode | Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁴) | Calculated ΔA (x 10⁻⁴) for (1R)-camphor |

| C=O stretch | 1765 | +5.2 | +5.5 |

| CH₂ bend | 1450 | -2.8 | -3.1 |

| CH₃ deformation | 1380 | +1.5 | +1.7 |

| Note: This data is for illustrative purposes and represents typical VCD analysis. |

X-ray Crystallography of Chiral Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. acs.org For chiral molecules that are difficult to crystallize directly, the formation of a crystalline derivative with a known chiral auxiliary can facilitate the process.

In the case of this compound, if an enantiomerically pure sample does not readily form single crystals, it could be derivatized. For example, the hydroxyl group could be esterified with a chiral carboxylic acid of known absolute configuration, such as a Mosher's acid derivative. The resulting diastereomer may have improved crystallization properties.

The X-ray diffraction analysis of the crystal would provide the precise spatial arrangement of all atoms in the molecule, confirming the relative stereochemistry between the 4-chlorophenyl group and the hydroxyl group (cis or trans). researchgate.netresearchgate.net If the absolute configuration of the chiral auxiliary is known, the absolute configuration of the this compound moiety can be definitively determined. While specific crystallographic data for this compound is not present in the reviewed literature, studies on other 1,2-disubstituted cyclobutanes have successfully employed this technique to elucidate their solid-state structures. acs.orgresearchgate.netresearchgate.net

Table 2: Representative Crystallographic Data for a 1,2-Disubstituted Cyclobutane Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 9.88 |

| β (°) | 105.2 |

| Bond Angle (C1-C2-C3) | 88.5° |

| Dihedral Angle (H-C1-C2-H) | 25.1° (gauche) |

| Note: This data is hypothetical and illustrates the type of information obtained from an X-ray crystallographic study. |

Computational Methods for Configurational Assignment

Computational chemistry provides a powerful toolkit for predicting the stereochemical properties of molecules. frontiersin.org In the absence of experimental data, or to corroborate it, computational methods can be used to determine the most stable conformations of the different stereoisomers of this compound and to calculate their chiroptical properties.

The process typically begins with a conformational search to identify the low-energy structures for each stereoisomer. These geometries are then optimized using quantum mechanical methods, such as DFT. From these optimized structures, various properties can be calculated and compared with experimental data. For instance, the calculation of optical rotation (OR) is a common approach. frontiersin.org The sign and magnitude of the calculated OR for a specific enantiomer can be compared to the experimentally measured value to assign the absolute configuration. frontiersin.org

Furthermore, as mentioned in the VCD section, the calculation of entire VCD spectra provides a more detailed comparison and a higher level of confidence in the assignment. researchgate.net Similarly, electronic circular dichroism (ECD) spectra can be calculated and compared with experimental data. science.gov

Table 3: Illustrative Comparison of Experimental and Calculated Optical Rotation

| Compound Stereoisomer | Experimental [α]D | Calculated [α]D (Method: B3LYP/6-31G*) | Assigned Absolute Configuration |

| (+)-Isomer | +35.2° | +38.5° for (1R,2R) | (1R,2R) |

| (-)-Isomer | -34.9° | -38.5° for (1S,2S) | (1S,2S) |

| Note: The values presented are hypothetical and serve to illustrate the application of computational methods in assigning absolute configuration. |

Chiroptical Properties

The chiroptical properties of a molecule describe its interaction with polarized light and are intrinsically linked to its chirality. For this compound, the most fundamental chiroptical property is its optical rotation, the ability of its enantiomers to rotate the plane of plane-polarized light.

The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). The enantiomers of this compound will rotate light to an equal and opposite extent. For example, the (1R,2R)-enantiomer might exhibit a positive specific rotation (dextrorotatory, (+)), while the (1S,2S)-enantiomer would have an equal negative specific rotation (levorotatory, (-)).

Other chiroptical properties include electronic circular dichroism (ECD) and the aforementioned vibrational circular dichroism (VCD). researchgate.netmdpi.com ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. mdpi.com The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), provides another fingerprint for a specific enantiomer. While specific chiroptical data for this compound were not found in the surveyed literature, the principles of these measurements are fundamental to the characterization of any chiral compound.

Reaction Mechanisms and Reactivity Studies of 2 4 Chlorophenyl Cyclobutan 1 Ol

Reactions at the Hydroxyl Group

The hydroxyl group is a versatile functional group that serves as the primary site for a variety of chemical transformations, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

Esterification: The conversion of the hydroxyl group in 2-(4-chlorophenyl)cyclobutan-1-ol to an ester can be readily achieved. The most common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.comsavemyexams.comlibretexts.org The reaction is a reversible condensation process where water is eliminated. savemyexams.com To drive the equilibrium towards the product, the reaction is often conducted under reflux with a Dean-Stark apparatus to remove the water as it forms. operachem.com

Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. libretexts.org These reactions are typically faster and often proceed at room temperature without the need for a strong acid catalyst. libretexts.org Another modern approach involves metal-free oxidative esterification, where an alcohol can be converted to an ester using molecular oxygen as the oxidant, often in an ionic liquid as both the catalyst and solvent. nih.gov

Etherification: The synthesis of ethers from this compound is most classically accomplished via the Williamson ether synthesis. masterorganicchemistry.com This method involves a two-step process. First, the alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form the corresponding, more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution (Sɴ2) reaction with an alkyl halide to form the ether. masterorganicchemistry.com The efficiency of this Sɴ2 reaction is highest with methyl or primary alkyl halides. masterorganicchemistry.com Intramolecular versions of this reaction can also occur if a leaving group is present on the same molecule, leading to the formation of cyclic ethers. masterorganicchemistry.com

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| Fischer Esterification | Carboxylic Acid (R-COOH) | Concentrated H₂SO₄, Heat | Ester (R-COO-R') |

| Acylation | Acyl Chloride (R-COCl) | Room Temperature | Ester (R-COO-R') |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Sɴ2 Mechanism | Ether (R-O-R') |

Oxidation and Reduction Processes

Oxidation: As a secondary alcohol, the hydroxyl group of this compound can be oxidized to the corresponding ketone, 2-(4-chlorophenyl)cyclobutan-1-one (B2402249). smolecule.com A variety of oxidizing agents can be employed for this transformation. Common laboratory reagents include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid). Milder, more selective methods such as the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) oxidation are also effective and avoid the use of heavy metals. A one-pot oxidative cleavage-condensation has been reported for a similar compound, 1-(4-chlorophenyl)ethanol, using pyridinium dichromate (PDC). rsc.org

Reduction: The reduction of the potential ketone, 2-(4-chlorophenyl)cyclobutan-1-one, would regenerate the parent alcohol. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and mild choice for reducing ketones to secondary alcohols. A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), would also be effective but is less chemoselective. Catalytic hydrogenation over a metal catalyst (e.g., Pt, Pd, or Ni) is another viable method. For instance, the reduction of α,β-unsaturated ketones to allylic alcohols has been demonstrated, highlighting the chemoselectivity achievable with certain reagents. rsc.org

| Process | Starting Material | Typical Reagents | Product |

| Oxidation | This compound | PCC, DMP, Swern Reagents | 2-(4-Chlorophenyl)cyclobutan-1-one |

| Reduction | 2-(4-Chlorophenyl)cyclobutan-1-one | NaBH₄, LiAlH₄, H₂/Catalyst | This compound |

Nucleophilic Substitution Reactions

The hydroxyl group itself is a poor leaving group. For a nucleophilic substitution reaction to occur at the carbon bearing the -OH group, the hydroxyl must first be converted into a better leaving group. savemyexams.com A common strategy is to perform the reaction under acidic conditions. Protonation of the hydroxyl group by a strong acid forms an oxonium ion, which can then depart as a stable water molecule. gacariyalur.ac.in This departure generates a secondary carbocation at the cyclobutane (B1203170) ring. This carbocation is then susceptible to attack by a nucleophile (e.g., a halide ion, water, or an alcohol). savemyexams.comgacariyalur.ac.in

This process can proceed through either an Sɴ1 (unimolecular nucleophilic substitution) or Sɴ2 (bimolecular nucleophilic substitution) mechanism, or a mixture of both. dalalinstitute.com Given the potential for a relatively stable secondary benzylic-like carbocation, an Sɴ1 pathway is plausible. In this mechanism, the rate-determining step is the formation of the carbocation, which is then rapidly captured by the nucleophile. ucl.ac.uk An Sɴ2 mechanism, involving a backside attack by the nucleophile with simultaneous displacement of the leaving group, is also possible but may be sterically hindered by the ring structure. gacariyalur.ac.in

Reactions Involving the Cyclobutane Ring

The four-membered cyclobutane ring is characterized by significant ring strain, which makes it susceptible to reactions that relieve this strain, such as ring-opening and rearrangement reactions. researchgate.net

Ring-Opening Reactions and Mechanistic Pathways

Cyclobutanol (B46151) derivatives can undergo ring-opening reactions under various conditions, including thermal, acidic, or metal-catalyzed pathways. researchgate.netresearchgate.net These reactions often proceed via radical intermediates. For instance, the one-electron oxidation of a cyclobutanol can generate a cyclobutoxy radical. researchgate.net This radical can then undergo a rapid β-scission (ring-opening) to cleave a C-C bond of the ring, forming a more stable, acyclic γ-carbonyl radical. researchgate.netacs.org This radical intermediate can then be trapped by various reagents to form distally functionalized ketones. acs.org

Manganese-catalyzed ring-opening reactions of cyclobutanols have been developed for C-C, C-N, C-S, and C-O bond formation. researchgate.netsioc-journal.cn For example, a manganese-catalyzed ring-opening carbonylation of cyclobutanol derivatives has been reported to produce 1,5-ketoesters. researchgate.net Electrochemical methods have also been employed to initiate ring-opening via β-scission to prepare β-functionalized ketones. acs.org

| Reaction Condition | Key Intermediate | Mechanistic Pathway | Typical Product |

| Metal-Catalyzed Oxidation (e.g., Mn) | Cyclobutoxy Radical | Radical β-Scission | γ-Functionalized Ketone |

| Electrochemical Oxidation | Cyclobutoxy Radical | Radical β-Scission | β-Functionalized Ketone |

| Thermal | N/A | Pericyclic/Radical | Varies (e.g., γ-Butyrophenones) researchgate.net |

Rearrangement Reactions (e.g., Wagner-Meerwein, Pinacol)

Rearrangement reactions are common in carbocation chemistry and can occur with this compound under conditions that generate a carbocation, such as treatment with a strong acid. mvpsvktcollege.ac.in

Wagner-Meerwein Rearrangement: Upon protonation of the hydroxyl group and subsequent loss of water, a secondary carbocation is formed on the cyclobutane ring. This carbocation can undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, a process known as a Wagner-Meerwein rearrangement. mvpsvktcollege.ac.inwiley-vch.de In this specific molecule, a 1,2-hydride shift would simply regenerate the same carbocation at an adjacent position. However, a ring-expansion rearrangement is a distinct possibility. The strain of the four-membered ring could drive a rearrangement where a C-C bond of the ring migrates, leading to the formation of a less strained cyclopentyl cation. This type of rearrangement, which transforms a cyclobutylcarbinyl-type system, is a known process. For example, silver-initiated radical ring expansion of ethynyl (B1212043) cyclobutanols to cyclopentanones has been documented. rsc.org

Pinacol Rearrangement: The classic Pinacol rearrangement specifically involves the rearrangement of a 1,2-diol (a vicinal diol) to a ketone or aldehyde. wiley-vch.de Since this compound is not a diol, it cannot undergo a Pinacol rearrangement directly. However, related semi-Pinacol rearrangements can occur from precursors like epoxides or halohydrins, which could potentially be synthesized from the parent alcohol.

The most likely rearrangement pathway for this compound under acidic conditions would be a Wagner-Meerwein type ring expansion to relieve the inherent strain of the cyclobutane ring.

Cycloaddition and Cycloelimination Processes

Cycloaddition and its reverse reaction, cycloelimination, are key pericyclic reactions for the formation and cleavage of the cyclobutane ring system. wikipedia.org

Cycloaddition: The synthesis of the 2-(4-chlorophenyl)cyclobutane framework can be achieved through [2+2] cycloaddition reactions. These reactions typically involve the combination of two double-bond-containing molecules to form a four-membered ring. researchgate.net A plausible synthetic route to a precursor of this compound would be the photochemical or thermal cycloaddition of 4-chlorostyrene (B41422) with a suitable ketene (B1206846) equivalent. For instance, the reaction of 4-chlorostyrene with vinyl acetate (B1210297) could yield a cyclobutane derivative that can be subsequently converted to the target alcohol.

In a related study, the spontaneous [2+2] cycloaddition of a molecule containing a 4-chlorophenyl group was observed to form a bis(4-chlorophenyl)cyclobutane derivative. mdpi.comresearchgate.net This suggests that under certain conditions, likely involving the formation of a reactive alkene intermediate, molecules containing the 4-chlorophenyl alkene moiety can dimerize. mdpi.comresearchgate.net Photochemical [2+2] cycloadditions, often facilitated by UV light, are a common method for synthesizing cyclobutane rings and have been documented for various cinnamic acid derivatives, including those with chloro-substituents. nih.govthieme-connect.com

Cycloelimination: The reverse process, cycloelimination or retro-[2+2] cycloaddition, involves the cleavage of the cyclobutane ring to form two alkene molecules. This can be induced by heat or light. For this compound, a potential cycloelimination pathway could be triggered by photochemical activation. The hydroxyl group can influence the regioselectivity of the ring cleavage. Research on the photochemistry of other cyclobutanols indicates that they can undergo ring cleavage. acs.orgcollectionscanada.gc.ca The strain within the four-membered ring makes such reactions thermodynamically feasible under appropriate energetic input. researchgate.net

A hypothetical thermal cycloelimination of this compound could yield 4-chlorostyrene and vinyl alcohol, which would likely tautomerize to acetaldehyde.

| Reaction Type | Reactants | Conditions | Products |

| [2+2] Cycloaddition (Hypothetical) | 4-Chlorostyrene + Vinyl Acetate | UV light or Heat | 1-Acetoxy-2-(4-chlorophenyl)cyclobutane |

| Cycloelimination (Hypothetical) | This compound | Heat or UV light | 4-Chlorostyrene + Vinyl Alcohol |

Reactivity of the 4-Chlorophenyl Moiety

The 4-chlorophenyl group in this compound is a key site for chemical modification, primarily through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield 2-(2-nitro-4-chlorophenyl)cyclobutan-1-ol.

| EAS Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(2-Nitro-4-chlorophenyl)cyclobutan-1-ol |

| Bromination | Br₂, FeBr₃ | 2-(2-Bromo-4-chlorophenyl)cyclobutan-1-ol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(2-Acetyl-4-chlorophenyl)cyclobutan-1-ol |

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond on the aromatic ring provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Aryl chlorides are known substrates for these reactions, although they are generally less reactive than aryl bromides or iodides. nih.gov

Common cross-coupling reactions applicable to the 4-chlorophenyl group include the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

Suzuki Coupling: This reaction would involve reacting this compound with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. For example, coupling with phenylboronic acid would yield 2-(biphenyl-4-yl)cyclobutan-1-ol.

Heck Coupling: In a Heck reaction, the aryl chloride is coupled with an alkene. Reacting this compound with an alkene like methyl acrylate (B77674), in the presence of a palladium catalyst and a base, would attach the acrylate group to the aromatic ring.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with an amine. For instance, reacting the title compound with a secondary amine like morpholine (B109124) would yield 2-(4-morpholinophenyl)cyclobutan-1-ol.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(Biphenyl-4-yl)cyclobutan-1-ol |

| Heck | Methyl acrylate | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Methyl 3-(4-(2-hydroxycyclobutyl)phenyl)acrylate |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 2-(4-Morpholinophenyl)cyclobutan-1-ol |

Mechanistic Investigations of Selective Transformations

While specific mechanistic studies on this compound are not widely documented, insights can be drawn from related systems.

Mechanistic studies of [2+2] cycloadditions to form chlorophenyl-substituted cyclobutanes suggest that the reaction can proceed through a diradical intermediate, particularly in photochemical pathways. mdpi.comresearchgate.net The regiochemistry and stereochemistry of the product are influenced by the stability of these intermediates and the nature of the substituents on the reacting alkenes. nih.gov

In the context of palladium-catalyzed cross-coupling, mechanistic investigations have shown that the rate-limiting step for aryl chlorides is often the initial oxidative addition of the C-Cl bond to the palladium(0) catalyst. nih.govorganic-chemistry.org The efficiency of this step is highly dependent on the choice of palladium ligand. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the reaction with less reactive aryl chlorides. organic-chemistry.org

Furthermore, the ring strain of the cyclobutane moiety could potentially influence the reactivity of the 4-chlorophenyl group. The cyclobutyl group is generally considered to be electron-donating through an inductive effect, which could slightly activate the aromatic ring towards electrophilic substitution compared to chlorobenzene, while still directing ortho to the chlorine. Mechanistic studies on the ring-opening of substituted cyclobutanes often point to the relief of ring strain as a significant driving force, with the reaction proceeding through carbocationic or radical intermediates depending on the conditions. researchgate.net For instance, acid-catalyzed ring-opening of the cyclobutanol could proceed via a cyclobutyl cation, which is known to be unstable and prone to rearrangement, potentially leading to cyclopentyl or linear alkyl products.

Theoretical and Computational Studies of 2 4 Chlorophenyl Cyclobutan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the properties of molecules at the electronic level. These methods allow for the detailed analysis of molecular orbitals, charge distributions, and the energetics of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)

The electronic character of 2-(4-Chlorophenyl)cyclobutan-1-OL is largely dictated by the interplay between the cyclobutane (B1203170) ring, the chlorophenyl group, and the hydroxyl group. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower reactivity. nih.gov

In molecules like this, the HOMO is typically characterized by π-orbitals delocalized across the chlorophenyl ring, while the LUMO also features π*-character from this aromatic system. nih.gov The chlorine substituent, being electron-withdrawing, and the hydroxyl group, being electron-donating, both influence the energy levels of these frontier orbitals. DFT calculations on analogous compounds, such as chlorophenyl-substituted pyrazolones and thiazoles containing a cyclobutane ring, provide a framework for estimating these properties. nih.govbeilstein-journals.org These studies show that the HOMO and LUMO are primarily localized on the aromatic portion of the molecule, indicating that this is the most likely site for electronic interactions.

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom. This information helps identify electrophilic and nucleophilic sites within the molecule. For this compound, the oxygen atom of the hydroxyl group is expected to carry a significant negative partial charge, making it a nucleophilic center and a hydrogen bond donor. The carbon atom bonded to the oxygen (C1) and the carbon bonded to the chlorine atom would be relatively electron-deficient (electrophilic).

Table 1: Predicted Electronic Properties for this compound based on Analogous Compounds Data is representative and extrapolated from computational studies on similar substituted aromatic and cyclobutane systems.

| Property | Predicted Value / Characteristic | Significance |

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating capability, primarily from the chlorophenyl ring. |

| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates electron-accepting capability, localized on the chlorophenyl π* system. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV | Suggests moderate chemical reactivity and stability. nih.gov |

| Dipole Moment (µ) | ~ 2.0 to 3.0 Debye | Reflects the overall polarity of the molecule due to the -Cl and -OH groups. |

| Mulliken Charge on Oxygen | Highly negative | Nucleophilic center, site for hydrogen bonding. |

| Mulliken Charge on C1 | Positive | Electrophilic center, susceptible to nucleophilic attack. |

Reaction Pathway Energetics and Transition State Geometries

The strained four-membered ring of cyclobutanol (B46151) derivatives makes them susceptible to ring-opening reactions, which can be explored computationally. Quantum chemical calculations can map the potential energy surface for a reaction, identifying the lowest energy path from reactants to products. This involves locating and characterizing the geometry of transition states (the highest energy point along the reaction coordinate) and calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. acs.orgarxiv.org

For this compound, a key reaction pathway is the acid- or transition-metal-catalyzed ring-opening. libretexts.org Computational studies on similar systems, such as the Ir-catalyzed cleavage of tertiary cyclobutanols, have used DFT to elucidate complex multi-step mechanisms. acs.org These studies calculate the Gibbs free energies of intermediates and transition states to determine the rate-determining step. For example, in some Ir-catalyzed reactions, the oxidative addition of the iridium center to the O-H bond of the alcohol was found to be the step with the highest activation energy. acs.org In other base-catalyzed reactions of cyclobutane-1,2-diones, the benzilic acid-type rearrangement was found to have a significantly lower activation barrier compared to other potential ring-opening pathways. arxiv.org

These computational models provide a deep understanding of reaction feasibility and selectivity, guiding synthetic efforts. The activation energies for such reactions are highly dependent on the catalyst and substituents involved.

Table 2: Representative Calculated Activation Energies for Cyclobutanol Ring-Opening Reactions from Literature These values are for analogous reactions and illustrate the typical energy barriers involved.

| Reaction Type | Catalyst / Conditions | Calculated Activation Energy (Ea or ΔG‡) | Reference |

| Ir-Catalyzed C-C Bond Activation of a Cyclobutanol | Iridium Complex | ~26.8 kcal/mol (O-H activation) | acs.org |

| Base-Catalyzed Benzilic Acid Rearrangement | Hydroxide Ion | ~16.5 kcal/mol | arxiv.org |

| Stereoselective N2 Extrusion to form Cyclobutane | Thermal (80 °C) | ~17.7 kcal/mol | uniroma1.it |

| Thermal Ring Opening of Unsubstituted Cyclobutane | Thermal | ~62.7 kcal/mol (ΔH‡) | nottingham.edu.cn |

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized molecules. bohrium.com

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method. nsf.gov For this compound, distinct signals are expected for the aromatic, cyclobutyl, and hydroxyl protons. Aromatic protons of the chlorophenyl group would appear in the δ 7.0–7.5 ppm range. The aliphatic protons on the cyclobutane ring are expected between δ 1.5–3.5 ppm, with the proton on the carbinol carbon (C1-H) being further downfield. In the ¹³C NMR spectrum, the aromatic carbons would resonate between δ 110–140 ppm, while the carbinol carbon (C1) would be deshielded, appearing around δ 60–80 ppm.

IR Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds. For this compound, key predicted vibrations would include a broad O-H stretch around 3400 cm⁻¹, C-O stretching near 1100 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and characteristic aromatic C=C stretching peaks in the 1450–1600 cm⁻¹ region. The C-Cl stretch is expected in the lower frequency region, typically 600-800 cm⁻¹.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. Aromatic compounds like this one exhibit characteristic absorptions due to π → π* transitions. For the 4-chlorophenyl group, one would expect a primary absorption band around 205-230 nm and a weaker, fine-structured secondary band in the 255-275 nm range.

Table 3: Predicted Spectroscopic Data for this compound Values are based on typical ranges for the constituent functional groups and predictions for analogous structures.

| Spectroscopy | Feature | Predicted Range / Value |

| ¹H NMR | Aromatic Protons (C₆H₄Cl) | δ 7.0 - 7.5 ppm (multiplets) |

| Carbinol Proton (C1-H) | δ 3.5 - 4.5 ppm (multiplet) | |

| Cyclobutyl Protons (CH₂) | δ 1.5 - 3.5 ppm (multiplets) | |

| Hydroxyl Proton (OH) | δ 1.0 - 5.0 ppm (broad singlet, variable) | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 145 ppm |

| Carbinol Carbon (C-OH) | δ 60 - 80 ppm | |

| Cyclobutyl Carbons (CH₂) | δ 15 - 40 ppm | |

| IR | O-H Stretch | 3200 - 3600 cm⁻¹ (broad) |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | |

| Aliphatic C-H Stretch | 2850 - 3000 cm⁻¹ | |

| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | |

| C-O Stretch | 1050 - 1200 cm⁻¹ | |

| UV-Vis | Primary π → π* Transition | λ_max ≈ 220-230 nm |

| Secondary (Benzenoid) Band | λ_max ≈ 260-275 nm |

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, solvation, and intermolecular interactions.

Conformational Sampling and Free Energy Landscapes

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. The presence of two substituents on the ring in this compound leads to the possibility of cis and trans diastereomers. Furthermore, each of these isomers will have multiple possible conformations due to the puckering of the cyclobutane ring and rotation around the C1-phenyl bond.

MD simulations are used to extensively sample these different conformational states. By running simulations for nanoseconds or longer, a trajectory of the molecule's movement is generated. This trajectory can be analyzed to create a free energy landscape, which maps the potential energy as a function of specific geometric parameters (like dihedral angles). The minima on this landscape correspond to the most stable, low-energy conformations of the molecule. Studies on substituted cyclobutane-α-amino acids have shown that substituents significantly modulate the ring-puckering preference. acs.org For this compound, the bulky 4-chlorophenyl group would likely prefer an equatorial position to minimize steric hindrance.

Solvation Effects and Intermolecular Interactions

The behavior of a molecule is profoundly influenced by its environment, especially in a solvent. MD simulations can explicitly model solvent molecules (like water) or use an implicit continuum model to study these effects.

Solvation Effects: The presence of a solvent can alter the conformational equilibrium of this compound. Polar solvents will stabilize conformations with larger dipole moments. The calculation of solvation free energy can predict the molecule's solubility in different media. For a molecule with both a polar alcohol group and a nonpolar chlorophenyl group, its behavior in solvents of varying polarity is complex and well-suited for MD investigation.

Intermolecular Interactions: MD simulations are also ideal for studying the specific non-covalent interactions between molecules. For this compound, the primary intermolecular interaction is hydrogen bonding, where the hydroxyl group can act as both a hydrogen bond donor and acceptor. This leads to the formation of dimers or larger clusters in solution. Additionally, the chlorine atom can participate in halogen bonding, a weaker but significant directional interaction. DFT calculations on dimers can be used to quantify the strength of these individual interactions. Studies on alcohols and their halogenated derivatives have shown that strong O-H···O hydrogen bonds are the predominant interactions.

Table 4: Predicted Intermolecular Interaction Properties Based on computational studies of analogous alcohol and halogenated aromatic systems.

| Interaction Type | Interacting Groups | Typical Interaction Energy (kcal/mol) | Significance |

| Hydrogen Bonding (Donor) | R-O-H ··· O(H)-R | -5 to -8 kcal/mol | Primary interaction governing association in solution and condensed phases. |

| Hydrogen Bonding (Acceptor) | R-O -H ··· H-O-R | -3 to -5 kcal/mol | Contributes to the formation of hydrogen-bonded networks. |

| Halogen Bonding | C-Cl ··· O/N (Nucleophile) | -1 to -3 kcal/mol | Can influence crystal packing and interactions with biological macromolecules. |

| π-π Stacking | (Chlorophenyl) ··· (Chlorophenyl) | -2 to -4 kcal/mol | Can contribute to aggregation and crystal structure. |

While specific experimental and computational studies on this compound are not extensively documented in publicly available literature, its structural motifs—a substituted cyclobutane ring and a chlorophenyl group—are present in various biologically active molecules. This allows for a theoretical exploration of its potential interactions and structure-activity relationships through molecular modeling techniques. The following sections outline hypothetical computational analyses based on studies of structurally related compounds.

Ligand-Target Interactions (Hypothetical Biological Targets)

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurekaselect.combmrat.org In the absence of specific target information for this compound, we can hypothesize potential interactions with biological targets known to bind similar structures, such as kinases, viral enzymes, and integrins. rsc.orgnih.gov The cyclobutane ring provides a rigid scaffold that can orient the functional groups in specific vectors to interact with a protein's binding pocket. nih.govru.nl

The key structural features of this compound that would govern its interactions are the hydroxyl group, the chlorophenyl ring, and the cyclobutane scaffold.

Hydrogen Bonding: The hydroxyl (-OH) group on the cyclobutane ring is a primary site for forming hydrogen bonds, acting as both a hydrogen bond donor and acceptor. This feature is crucial for anchoring the ligand within the active site of a target protein, potentially interacting with polar amino acid residues like serine, threonine, or the peptide backbone.

Hydrophobic and Aromatic Interactions: The 4-chlorophenyl group provides a large hydrophobic surface that can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine. The aromatic ring can also participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen found in the protein backbone or certain amino acid side chains. This can contribute to the binding affinity and selectivity of the compound.

A summary of these hypothetical interactions is presented below.

| Ligand Moiety | Potential Interacting Residue(s) | Type of Interaction |

| Hydroxyl Group | Serine, Threonine, Aspartate, Glutamate | Hydrogen Bond (Donor/Acceptor) |

| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Chlorophenyl Group | Leucine, Isoleucine, Valine, Alanine | Hydrophobic Interaction |

| Chlorine Atom | Carbonyl Oxygen (Peptide Backbone) | Halogen Bond |

| Cyclobutane Ring | Nonpolar pockets | Hydrophobic/van der Waals |

Pharmacophore Modeling for Structure-Activity Relationship (SAR) Insights

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. researchgate.netdovepress.com A pharmacophore model does not represent a real molecule but rather an abstract concept of the key interaction points. dovepress.com For this compound, a hypothetical pharmacophore model can be constructed based on its key chemical features.

A potential pharmacophore model for a hypothetical target would likely include:

One Hydrogen Bond Donor/Acceptor: Corresponding to the hydroxyl group.

One Aromatic/Hydrophobic Region: Representing the chlorophenyl ring.

One Halogen Bond Donor: For the chlorine atom.

This model could serve as a template for virtual screening of compound libraries to identify other molecules with similar features that might exhibit comparable biological activity. frontiersin.org

Furthermore, this pharmacophore model can provide valuable insights into the Structure-Activity Relationship (SAR) of this class of compounds. SAR studies investigate how changes in the molecular structure of a compound affect its biological activity. nih.gov For instance:

Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical. Moving the chlorine from the para-position to the ortho- or meta-position would change the spatial relationship between the halogen bond donor and the aromatic feature, likely impacting binding affinity. Replacing chlorine with other halogens (e.g., fluorine, bromine) or with electron-donating/withdrawing groups would modulate the electronic properties and interaction potential of the ring.

Stereochemistry of the Cyclobutane Ring: The relative stereochemistry of the hydroxyl and chlorophenyl groups (cis/trans isomers) would significantly alter the 3D geometry of the molecule. One isomer may fit the pharmacophore and the target's binding site much more effectively than the other, leading to a significant difference in activity.

Modification of the Cyclobutane Scaffold: The introduction of additional substituents on the cyclobutane ring could provide further hydrophobic interactions or steric hindrance, thus refining the SAR. The use of the cyclobutane ring as a conformationally restricted scaffold is a known strategy in medicinal chemistry to improve metabolic stability and potency. ru.nlnih.gov

A summary of the hypothetical pharmacophore features is detailed in the table below.

| Pharmacophore Feature | Corresponding Structural Moiety | Potential Role in SAR |

| Hydrogen Bond Donor/Acceptor | Hydroxyl group | Essential for anchoring; removal or modification would likely decrease activity. |

| Aromatic Ring/Hydrophobic Feature | Chlorophenyl group | Key for hydrophobic and π-stacking interactions; size and electronics are tunable. |

| Halogen Bond Donor | Chlorine atom | Provides directional interaction; position and halogen type are critical for affinity. |

| Hydrophobic Feature | Cyclobutane scaffold | Influences overall shape and fit; serves as a rigid core for orienting other features. |

Preclinical Biological Activity and Structure Activity Relationship Sar Studies of 2 4 Chlorophenyl Cyclobutan 1 Ol and Its Analogues

In Vitro Biological Assays for Target Engagement

In vitro assays are fundamental in early-stage drug discovery to determine the interaction of a compound with its biological target. These assays can elucidate mechanisms of action, such as enzyme inhibition or receptor binding, and assess the compound's effect on cellular functions.

Enzyme inhibition assays are crucial for identifying molecules that can modulate the activity of specific enzymes. libretexts.orglibretexts.org For analogues of 2-(4-chlorophenyl)cyclobutan-1-ol, studies have often focused on enzymes involved in pathological processes. For instance, related compounds have been investigated as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1), which is implicated in metabolic diseases. researchgate.net

Structure-activity relationship (SAR) studies on a series of triazolopyridine derivatives, which share some structural motifs with the compound of interest, revealed that substitutions on the phenyl ring and the nature of the cyclic group are critical for potent enzyme inhibition. researchgate.net For example, the replacement of a cyclopropyl (B3062369) group with other cyclic systems can significantly alter inhibitory activity against 11β-HSD-1. researchgate.net

| Analogue | Target Enzyme | Inhibition Data (IC50/Ki) |

| BMS-770767 | 11β-HSD-1 | Data not specified researchgate.net |

| BMS-823778 | 11β-HSD-1 | Data not specified researchgate.net |

This table is illustrative and based on findings for related structural classes. Specific data for this compound is not publicly available.

Receptor binding assays are employed to determine the affinity of a compound for a particular receptor. nih.gov Analogues of this compound, particularly those with a piperidine (B6355638) or similar nitrogen-containing ring system, have been evaluated for their binding to G-protein coupled receptors (GPCRs) like the histamine (B1213489) H1 receptor. nih.gov

SAR studies in this area have shown that the nature and substitution pattern of the aromatic ring, as well as the linker between the aromatic and cyclic moieties, significantly influence binding affinity and residence time at the receptor. nih.gov For example, in a series of desloratadine (B1670295) analogues, the introduction of a methylene-linked cycloaliphatic group increased the residence time at the H1 receptor. nih.gov

| Analogue | Receptor Target | Binding Affinity (Ki/IC50) |

| Desloratadine | Histamine H1 Receptor | pKi = 9.1 ± 0.1 nih.gov |

| Rupatadine | Histamine H1 Receptor | pKi 7.9–8.5 nih.gov |

This table presents data for structurally related compounds to illustrate the type of information generated in receptor binding studies. Specific data for this compound is not publicly available.

Cell-based functional assays provide insights into the biological effect of a compound in a more physiologically relevant context than biochemical assays. sigmaaldrich.comnjbio.com These can include reporter gene assays to measure the activation or inhibition of a signaling pathway, or cellular viability assays to assess cytotoxicity. google.com

For example, analogues of this compound have been investigated in cancer cell lines to determine their antiproliferative effects. nih.gov The SAR for these compounds often reveals that small changes in the substitution pattern on the phenyl ring or the stereochemistry of the cyclobutane (B1203170) ring can lead to significant differences in cellular activity. nih.gov

| Analogue | Cell Line | Assay Type | Result (e.g., IC50) |

| Compound 10n | MCF-7 (Breast Cancer) | Antiproliferative | IC50 = 17 nM nih.gov |

| Compound 11n | MCF-7 (Breast Cancer) | Antiproliferative | IC50 = 31 nM nih.gov |

This table provides examples of data from cell-based assays for related β-lactam compounds. Specific data for this compound is not publicly available.

In Vivo Preclinical Efficacy Models (Mechanistic Studies)

In vivo models are essential for understanding the efficacy of a compound in a whole organism and for identifying potential pharmacodynamic markers. youtube.com These studies often use animal models that mimic certain aspects of human diseases. nih.govnih.govmdpi.com

Proof-of-concept animal models are used to establish that a compound has the desired biological effect in a living system. nih.gov For analogues of this compound with potential anticancer activity, xenograft models in immunodeficient mice are commonly used. nih.govmdpi.com In these models, human tumor cells are implanted into the mice, and the effect of the compound on tumor growth is evaluated. mdpi.com

For instance, studies on the quinoline (B57606) methanol (B129727) derivative Vacquinol-1, which shares a chlorophenyl moiety, demonstrated stereospecific oncolytic efficacy in a glioblastoma model. nih.gov

| Analogue | Animal Model | Disease Model | Observed Effect |

| Vacquinol-1 Isomers | Mouse | Glioblastoma Xenograft | Stereospecific reduction in tumor growth nih.gov |

This table is illustrative of the types of findings from proof-of-concept animal studies of related compounds. Specific data for this compound is not publicly available.

Pharmacodynamic (PD) markers are used to demonstrate that a compound is engaging its target in vivo and eliciting the expected downstream biological effects. This can involve measuring changes in the levels of specific proteins, gene expression, or other biomarkers in tissues or blood samples from treated animals.

For compounds targeting specific signaling pathways, PD marker evaluation might involve Western blotting or immunohistochemistry to assess the phosphorylation status of key proteins in tumor tissues from a xenograft study. For example, if an analogue of this compound were to inhibit a specific kinase, a reduction in the phosphorylation of its substrate in tumor tissue would serve as a PD marker.

| Analogue Class | Animal Model | Pharmacodynamic Marker | Method of Measurement | Observed Change |